5-Ethyl-2,4-dimethyloxazole
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Overview
Description
5-Ethyl-2,4-dimethyloxazole is an organic compound belonging to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. Its molecular formula is C7H11NO, and it has a molecular weight of 125.1683 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,4-dimethyloxazole can be achieved through several methods. One common approach involves the condensation of serine with an aldehyde, followed by oxidation of the resulting oxazolidine intermediate . Another method includes the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a quaternary ammonium hydroxide ion exchange resin, resulting in high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed direct arylation and alkenylation of oxazoles is also a notable method in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,4-dimethyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo substitution reactions, particularly at the C-5 position, with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as iodine and copper nitrate.
Reducing agents: Such as lithium aluminum hydride.
Electrophiles: Such as aryl and heteroaryl bromides, chlorides, and iodides.
Major Products Formed
The major products formed from these reactions include oxazole carboxylic acids, alcohols, amines, and substituted oxazoles .
Scientific Research Applications
5-Ethyl-2,4-dimethyloxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2,4-dimethyloxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and biofilm formation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Ethyl-2,4-dimethyloxazole include:
- 2,4-Dimethyl-5-ethyloxazole
- 4-Ethyl-2,5-dimethyloxazole
- 2,5-Disubstituted oxazole-4-carboxylic acids
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
33318-74-0 |
---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
5-ethyl-2,4-dimethyl-1,3-oxazole |
InChI |
InChI=1S/C7H11NO/c1-4-7-5(2)8-6(3)9-7/h4H2,1-3H3 |
InChI Key |
XOOCKFZHDAFKNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(O1)C)C |
Origin of Product |
United States |
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